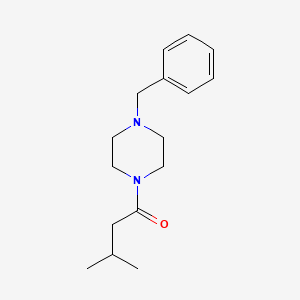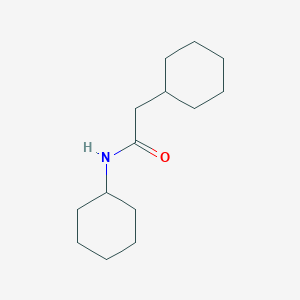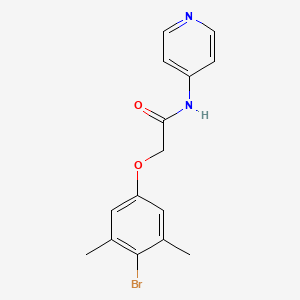
2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide, also known as BDP-1, is a chemical compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. BDP-1 belongs to the class of pyridine-containing compounds and has been found to possess anti-inflammatory, anti-cancer, and anti-angiogenic properties.
Wirkmechanismus
The mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide is not fully understood. However, it has been proposed that 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune responses. 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide has also been found to inhibit the activity of STAT3, a transcription factor that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide has been found to have several biochemical and physiological effects. In vitro studies have shown that 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide has anti-angiogenic effects by inhibiting the formation of new blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide in lab experiments include its ability to inhibit the production of pro-inflammatory cytokines and its anti-cancer and anti-angiogenic properties. However, the limitations of using 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research of 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide. One potential direction is to investigate the use of 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide in combination with other anti-inflammatory or anti-cancer agents to enhance its therapeutic effects. Another direction is to investigate the potential of 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide as a treatment for other diseases such as autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide and its potential toxicity at high concentrations.
Synthesemethoden
The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide involves the reaction of 4-bromo-3,5-dimethylphenol with pyridine-4-carboxylic acid, followed by the addition of acetic anhydride. The resulting product is then purified using column chromatography to obtain 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide in a pure form.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide has been extensively studied for its potential use in the treatment of various diseases. In vitro studies have shown that 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Eigenschaften
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-pyridin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-10-7-13(8-11(2)15(10)16)20-9-14(19)18-12-3-5-17-6-4-12/h3-8H,9H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBZTYUIHARCEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

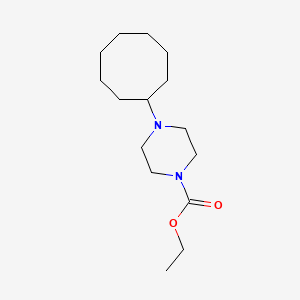
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5783492.png)
![4-chlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5783493.png)
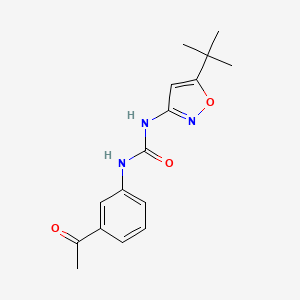

![N'-(2-ethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylimidoformamide](/img/structure/B5783519.png)
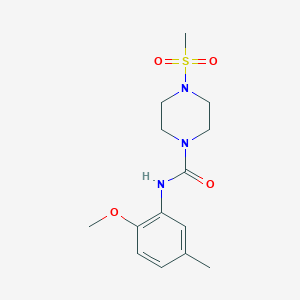
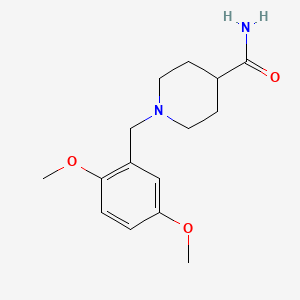
![3-(4-nitrophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B5783535.png)
![3-[(4-fluorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5783546.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-mesitylacrylamide](/img/structure/B5783560.png)
